molecular formula C18H18N4O5S B2542864 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941929-92-6

4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2542864
CAS No.: 941929-92-6
M. Wt: 402.43
InChI Key: KVLZKKLHGKMSCL-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Biological Activity

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule characterized by its complex structure, which includes a sulfonamide group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O5_{5}S
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 941929-92-6

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial effects
  • Antitumor properties
  • Anti-inflammatory activity
  • Antioxidant capabilities

Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer potential. For instance, a review highlighted that various 1,3,4-oxadiazole derivatives have shown significant efficacy against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific compound discussed has been evaluated for its ability to inhibit tumor growth in preclinical models.

Case Study: In Vitro Antitumor Activity

A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antibacterial Activity

The sulfonamide group in the compound is known for its antibacterial properties. Studies have shown that related compounds exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the target compound may also possess similar antibacterial effects.

Pharmacological Mechanisms

The biological activity of the compound can be attributed to several pharmacological mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial metabolism.
  • Cell Cycle Modulation : The ability to affect the cell cycle can lead to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant activity, which may protect normal cells while exerting cytotoxic effects on cancer cells .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
4-Methoxyphenyl SulfonamideStructureAntibacterial, anticancer
N-(3-Methoxyphenyl)-4-(4-Oxoquinazolin)-Anticancer, neuroprotective
5-{1-[4-Chlorophenyl]sulfonyl}piperidine-Antibacterial, enzyme inhibition

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZKKLHGKMSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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